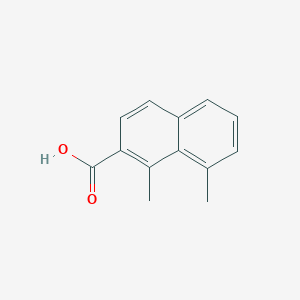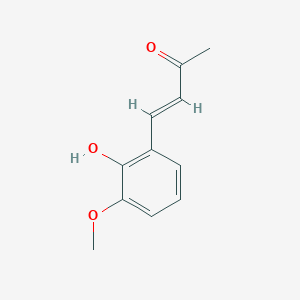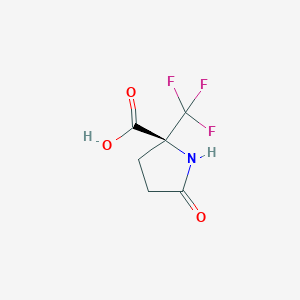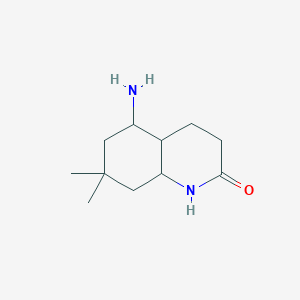
4-(Difluoromethyl)quinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinolin-7-ol typically involves the introduction of a difluoromethyl group into a quinoline scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-(Difluoromethyl)quinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Used in the development of materials with specific properties, such as liquid crystals.
作用機序
The mechanism of action of 4-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to biological targets, such as enzymes or receptors, by forming hydrogen bonds and increasing lipophilicity . This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
4-(Difluoromethyl)quinolin-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development .
特性
分子式 |
C10H7F2NO |
|---|---|
分子量 |
195.16 g/mol |
IUPAC名 |
4-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-3-4-13-9-5-6(14)1-2-7(8)9/h1-5,10,14H |
InChIキー |
OWZBMNGJLLPJTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)

![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)




![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)



![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
